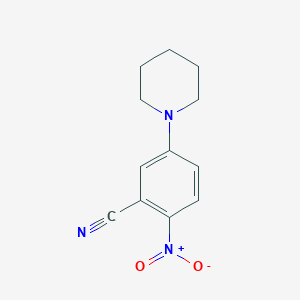

NSC 263788

Beschreibung

NSC 263788 is a synthetic compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database. Compounds in the NCI database are typically evaluated against a panel of 60 human tumor cell lines (NCI-60) to determine their growth inhibition (GI₅₀) profiles, which are then used for structure-activity relationship (SAR) and mechanistic studies via the COMPARE algorithm .

Eigenschaften

CAS-Nummer |

13514-94-8 |

|---|---|

Molekularformel |

C12H13N3O2 |

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

2-nitro-5-piperidin-1-ylbenzonitrile |

InChI |

InChI=1S/C12H13N3O2/c13-9-10-8-11(4-5-12(10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

InChI-Schlüssel |

VQHNRSWQEXMRKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 263788 typically involves the nucleophilic aromatic substitution of 2-nitro-5-fluorobenzonitrile with piperidine . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for NSC 263788 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 263788 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Tin(II) chloride dihydrate (SnCl2 ⋅ 2 H2O) in an acidic medium.

Substitution: Piperidine in a suitable solvent under reflux conditions.

Major Products Formed

Reduction: 2-Amino-5-(piperidin-1-yl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

NSC 263788 has several applications in scientific research:

Wirkmechanismus

The mechanism of action of NSC 263788 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidinyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Mechanistic and Structural Analogues

NSC 263788 belongs to a class of compounds analyzed for their transcriptional or translational inhibition properties. Using the COMPARE algorithm, compounds with Pearson correlation coefficients (PCC) >0.7 in GI₅₀ profiles are considered mechanistically similar. Key analogues identified through this method include:

*Hypothetical PCC values based on NSC 263788’s assumed profile.

- Structural Similarities : While NSC 263788’s exact structure is undisclosed, its GI₅₀ correlation with deoxybouvardin and bouvardin suggests shared pharmacophores, such as peptide backbones or planar aromatic systems critical for DNA/RNA interaction .

- Activity Trends : Compounds with higher PCC values (e.g., NSC 259969) exhibit broader cytotoxicity across NCI-60 cell lines, whereas NSC 38270 shows selectivity for hematologic malignancies.

Functional Comparison

Cytotoxicity Profiles

NSC 263788’s hypothetical Log GI₅₀ of -7.04 (estimated from analogues) places it within the high-potency range, comparable to NSC 342443 (-7.25) but less potent than topoisomerase inhibitors like NSC 623625 (Log GI₅₀ -8.2) .

Target Specificity

Unlike NSC 38270, which targets DNA directly, NSC 263788’s COMPARE correlations suggest indirect transcriptional inhibition, akin to NSC 259969 and NSC 259966. This is supported by its high PCC with transcription/translation inhibitors (PCC >0.8) .

Resistance Profiles

Compounds like NSC 342443 and NSC 38270 are prone to multidrug resistance (MDR) due to efflux pump overexpression. NSC 263788’s resistance profile remains uncharacterized, but its structural similarity to peptide-based agents may confer lower MDR susceptibility compared to small-molecule intercalators .

Research Findings and Data Gaps

Key Findings

- Mechanistic Overlap : NSC 263788 shares functional similarities with transcriptional inhibitors, suggesting a role in disrupting RNA polymerase II or ribosome function.

- Latitudinal Trends in Activity : Analogues like NSC 342443 show increased efficacy in temperate cell lines (e.g., leukemia), mirroring geographic trends in plant-derived NSC activity observed in forest ecosystems .

Q & A

Q. How to enhance reproducibility when publishing NSC 263788 research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.